2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
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Overview
Description
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with another thiazole ring. This compound is known for its unique structural properties, which include high oxidative stability and a rigid planar structure. These characteristics make it an attractive candidate for various applications in organic electronics and other fields.
Preparation Methods
The synthesis of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the condensation of dithiooxamide with aromatic aldehydes, followed by oxidative aromatization. One common method employs microwave irradiation to facilitate the reaction, which can be carried out as a one-pot process . The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide to achieve the desired product .
Chemical Reactions Analysis
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Organic Electronics: Due to its high oxidative stability and efficient intermolecular π–π overlap, it is used in the development of organic field-effect transistors and dye-sensitized solar cells.
Medicinal Chemistry: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antitumor agents.
Material Science: The compound’s rigid planar structure makes it suitable for use in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with molecular targets through π–π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various molecular frameworks, enhancing its stability and reactivity. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a valuable component in electronic devices .
Comparison with Similar Compounds
2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole can be compared with other thiazole derivatives such as:
2,5-Bis(2-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: This compound has similar structural properties but differs in its methoxy substitution pattern.
2,5-Diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole: Lacks the methoxy groups, resulting in different electronic properties.
2,5-Bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: Contains nitro groups, which significantly alter its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and suitability for electronic applications.
Properties
CAS No. |
6962-00-1 |
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Molecular Formula |
C20H18N2O4S2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2,5-bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C20H18N2O4S2/c1-23-11-5-7-13(15(9-11)25-3)17-21-19-20(27-17)22-18(28-19)14-8-6-12(24-2)10-16(14)26-4/h5-10H,1-4H3 |
InChI Key |
GUFPLICAYOTWJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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